An In-depth Technical Guide to Thalidomide-PEG2-C2-NH2 TFA: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide to Thalidomide-PEG2-C2-NH2 TFA: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thalidomide-PEG2-C2-NH2 TFA, a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We delve into its chemical structure, physicochemical properties, and its crucial role in hijacking the ubiquitin-proteasome system for targeted protein degradation. This document further presents detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside visual representations of the underlying biological pathways and experimental workflows.
Introduction to Thalidomide-PEG2-C2-NH2 TFA in PROTAC Technology
Thalidomide-PEG2-C2-NH2 TFA is a heterobifunctional molecule composed of a thalidomide (B1683933) moiety, which serves as an E3 ubiquitin ligase ligand, connected to a terminal amine group via a flexible polyethylene (B3416737) glycol (PEG) and ethylamine (B1201723) linker. The trifluoroacetic acid (TFA) salt form often enhances the compound's solubility and stability.[1] In the realm of PROTACs, the thalidomide component specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] The terminal amine group provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI).
By bringing the POI in close proximity to the CRBN E3 ligase, the resulting PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation strategy offers a powerful alternative to traditional small-molecule inhibitors, enabling the elimination of disease-causing proteins.
Structure and Physicochemical Properties
The chemical structure of Thalidomide-PEG2-C2-NH2 TFA is central to its function as a PROTAC linker.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | Thalidomide-PEG2-C2-NH2 TFA | N/A |
| Synonyms | Thalidomide-NH-PEG2-C2-NH2 TFA | [2] |
| CAS Number | 2097509-36-7 | N/A |
| Molecular Formula | C₂₁H₂₅F₃N₄O₈ | N/A |
| Molecular Weight | 518.44 g/mol | N/A |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Solid powder | [3] |
| Purity | 99.39% | [2] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Long-term: -80°C (6 months) or -20°C (1 month, stored under nitrogen). Short-term: Room temperature for shipping. | [2] |
Mechanism of Action: The PROTAC Pathway
The primary mechanism of action for a PROTAC incorporating Thalidomide-PEG2-C2-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using Thalidomide-PEG2-C2-NH2 TFA and subsequent evaluation of its biological activity.
Synthesis of a PROTAC using Thalidomide-PEG2-C2-NH2 TFA
This protocol describes a general procedure for conjugating the linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
Thalidomide-PEG2-C2-NH2 TFA
-
POI ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase preparative HPLC
-
Lyophilizer
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve Thalidomide-PEG2-C2-NH2 TFA (1.2 equivalents) and DIPEA (1 equivalent) in anhydrous DMF.
-
Add the Thalidomide-PEG2-C2-NH2 TFA solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Western Blot Analysis of Protein Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[4]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to quantify the formation of the ternary complex.
Materials:
-
Recombinant POI (e.g., GST-tagged)
-
Recombinant CRBN-DDB1 complex (e.g., FLAG-tagged)
-
Synthesized PROTAC
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-FLAG Donor beads
-
Assay buffer
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the recombinant POI, CRBN-DDB1 complex, and the diluted PROTAC.
-
Incubate the mixture at room temperature to allow for complex formation.
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of ternary complex formed.
Safety and Handling
Thalidomide:
Thalidomide is a known human teratogen and can cause severe birth defects.[5] It may also damage fertility.[5] Handle with extreme caution.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area or under a chemical fume hood.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Trifluoroacetic Acid (TFA):
TFA is corrosive and can cause severe skin burns and eye damage.[7] It is also harmful if inhaled.[7]
-
PPE: Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only outdoors or in a well-ventilated area.[7] Do not breathe vapors.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
Always consult the Safety Data Sheet (SDS) for the specific product being used for complete safety information.
Conclusion
Thalidomide-PEG2-C2-NH2 TFA is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its defined structure and linker composition provide a solid foundation for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide offer a framework for the synthesis and characterization of novel PROTACs, empowering researchers to advance the field of targeted protein degradation. Careful consideration of the safety and handling procedures is paramount when working with thalidomide-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
